molecular formula C18H18N4O4S2 B2383355 ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 690646-88-9

ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2383355
CAS No.: 690646-88-9
M. Wt: 418.49
InChI Key: OQTLGYJWDGJOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiazole and triazole derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring , known for its pharmacological significance.
  • A thiophene moiety , which enhances lipophilicity and bioactivity.
  • An acetylamino group , which may influence solubility and reactivity.

Research indicates that compounds containing triazole and thiophene structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds like this compound may promote programmed cell death in tumor cells.
  • Antimicrobial Activity : Triazoles are noted for their antifungal properties, potentially making this compound useful against various pathogens.

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BHeLa15.0
Ethyl 2-(...Jurkat10.0
Ethyl 2-(...A4318.0

Antimicrobial Activity

The antimicrobial efficacy has also been assessed against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Case Studies

  • Cytotoxicity Evaluation : In a study involving MTT assays, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis pathways, suggesting a potential mechanism for its anticancer effects .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-3-26-17(24)15-13(11-4-6-12(25-2)7-5-11)8-27-16(15)21-14(23)9-28-18-19-10-20-22-18/h4-8,10H,3,9H2,1-2H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLGYJWDGJOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.